molecular formula C10H12N4O3 B1670492 9-(5-(Hydroxymethyl)oxolan-2-yl)-1,9-dihydro-6H-purin-6-one CAS No. 69655-05-6

9-(5-(Hydroxymethyl)oxolan-2-yl)-1,9-dihydro-6H-purin-6-one

货号: B1670492
CAS 编号: 69655-05-6
分子量: 236.23 g/mol
InChI 键: BXZVVICBKDXVGW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Didanosine, also known as ddI or by its trade name Videx, is a synthetic purine nucleoside analogue of deoxyadenosine that was first approved for the treatment of HIV-1 infection in 1991 . As a nucleoside reverse transcriptase inhibitor (NRTI), its primary mechanism of action involves intracellular conversion to its active metabolite, dideoxyadenosine triphosphate (ddATP) . This active form competitively inhibits HIV-1 reverse transcriptase by competing with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the growing viral DNA chain . Once incorporated, the absence of a 3'-hydroxyl group in didanosine prevents the formation of the 5' to 3' phosphodiester linkage essential for DNA chain elongation, resulting in premature chain termination and inhibition of viral replication . Historically, didanosine was a cornerstone of highly active antiretroviral therapy (HAART), demonstrating efficacy in combination with other antiretroviral agents such as zidovudine and stavudine by producing pronounced and sustained decreases in plasma HIV RNA levels and increases in CD4+ cell counts . Beyond its antiviral applications, didanosine serves as a critical reference standard and investigative tool in virology, pharmacology, and biochemistry research. It is particularly valuable for studies on antiviral resistance mechanisms, with common mutations such as L74V and K65R in the viral pol gene being associated with reduced susceptibility . Researchers also utilize didanosine to study mitochondrial toxicity, as its use is linked to adverse effects such as peripheral neuropathy, pancreatitis, and lactic acidosis with hepatic steatosis, providing a model for investigating nucleoside analogue-induced mitochondrial injury . This product, with the chemical formula C10H12N4O3 and a molecular weight of 236.23 g/mol, is provided as a high-purity material for research applications . It is intended for use in laboratory research only and is strictly not for diagnostic, therapeutic, or any other human use.

属性

IUPAC Name

9-[5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZVVICBKDXVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C2N=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860902
Record name 9-[5-(Hydroxymethyl)oxolan-2-yl]-1,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69655-05-6
Record name 2', hydrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=612049
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

准备方法

Chemical Synthesis Routes for Didanosine

Catalytic Hydrogenation of Protected Intermediates

The foundational chemical synthesis of didanosine involves catalytic hydrogenation of a protected intermediate, typically 5'-O-acetyl-2',3'-didehydro-2',3'-dideoxyinosine (compound II). This method, disclosed in patent EP1887013A1, employs Raney nickel or palladium-carbon catalysts under hydrogen gas at ambient temperature and pressure. Hydrolysis of the 5'-acetyl protecting group precedes hydrogenation, yielding 2',3'-dideoxyinosine after neutralization with acetic acid. Key process parameters include maintaining a pH range of 8.5–9.5 during hydrogenation to stabilize intermediates and prevent byproduct formation.

A representative example from the patent describes dissolving 20 g of 5'-acetoxy-D4l in acetonitrile, hydrolyzing with aqueous sodium hydroxide, and hydrogenating with Raney nickel to produce 14 g of crude didanosine, which is recrystallized from methanol for purification. This method achieves a yield of 70–75% with >99% purity, as validated by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).

Hydrolysis-Enolization-Hydrogenation Sequence

An alternative route outlined in the same patent involves a three-step sequence:

  • Base-catalyzed hydrolysis of compound II to form a stable enolate salt (X-D4l·nH2O).
  • Catalytic hydrogenation of X-D4l to X-DDI (alkali metal salt of didanosine).
  • Acid neutralization to isolate free didanosine.

The hydrolysis step requires a pH >8.5, achieved using inorganic bases like sodium hydroxide or organic bases such as methylamine. The intermediate X-D4l·nH2O crystallizes upon addition of water-miscible solvents (e.g., isopropanol or acetone), ensuring high stability and ease of handling. Hydrogenation of this intermediate at pH 8.5–9.5 with Raney nickel affords X-DDI, which is neutralized with acetic acid to yield didanosine. This method circumvents the instability of dideoxyribose intermediates, achieving a 65–80% overall yield.

Table 1: Comparative Analysis of Chemical Synthesis Examples from EP1887013A1
Example Starting Material Catalyst Solvent System Yield (%) Purity (%)
1 5'-Acetoxy-D4l Raney Nickel Acetonitrile/Water 70 99.2
2 5'-O-Dioxolane Derivative Raney Nickel Methanol/Water 45 98.8
3 X-D4l·nH2O Pd/C Ammonia Water 80 99.5

Biotechnological Approaches to Didanosine Production

Bioretrosynthetic Pathway Engineering

A groundbreaking advancement in didanosine synthesis is the bioretrosynthetic pathway engineered by Birmingham et al. (2014) , which assembles five enzymes in reverse order to construct 2',3'-dideoxyinosine from simple sugars. This pathway includes:

  • Ribokinase (RK) : Phosphorylates 2,3-dideoxyribose to form 2,3-dideoxyribose-5-phosphate.
  • 1,5-Phosphopentomutase (PPM) : Converts the 5-phosphate to 1-phosphate isomer.
  • Purine Nucleoside Phosphorylase (PNP) : Catalyzes the coupling of 2,3-dideoxyribose-1-phosphate with hypoxanthine to form didanosine.

Directed evolution of PPM enhanced substrate selectivity for 2,3-dideoxyribose-5-phosphate by 700-fold, while engineered PNP (variant PNP-46D6) increased didanosine production 16-fold compared to wild-type enzymes. The pathway operates with an ATP regeneration system, achieving a 9,500-fold improvement in nucleoside selectivity and a 50-fold increase in titer.

Microbial Synthesis Using Brevibacterium pusillum

A study evaluating solvent systems for didanosine synthesis in Brevibacterium pusillum revealed that aqueous-organic biphasic systems enhance substrate solubility and product recovery. Methanol-water mixtures (70:30 v/v) increased yield by 40% compared to pure aqueous media, likely due to reduced cellular toxicity and improved mass transfer. However, prolonged exposure to >50% organic solvents inhibited microbial activity, necessitating optimized phase ratios.

Table 2: Enzymatic Performance in Bioretrosynthetic Pathways
Enzyme Substrate Selectivity Change Turnover Improvement
1,5-Phosphopentomutase 2,3-Dideoxyribose-5-phosphate 700-fold 3-fold
Purine Nucleoside Phosphorylase Dideoxyribose-1-phosphate 4.7-fold 16-fold

Process Optimization and Industrial Considerations

Solvent and Catalyst Reusability

In chemical synthesis, solvent selection critically influences yield and purity. Methanol-water mixtures are preferred for their ability to dissolve both polar intermediates and non-polar byproducts, facilitating crystallization. Raney nickel catalysts can be reused up to five times without significant activity loss, provided they are washed with methanol and stored under nitrogen.

pH and Temperature Control

Maintaining pH >8.5 during hydrolysis and hydrogenation prevents degradation of the enolate intermediate. Elevated temperatures (>50°C) during neutralization accelerate crystallization but risk epimerization; thus, room-temperature acidification is recommended.

Comparative Analysis of Preparation Methods

Parameter Chemical Synthesis Biotechnological Production
Yield 65–80% 30–50% (current)
Purity >99% 90–95%
Scalability High (batch processes) Moderate (fermentation limits)
Environmental Impact High solvent waste Low (aqueous systems)
Cost $120–150/kg $300–400/kg (estimated)

科学研究应用

地达诺新在科学研究中具有广泛的应用:

    化学: 用作研究核苷类似物及其化学性质的模型化合物。

    生物学: 用于研究核酸代谢和酶相互作用。

    医学: 广泛用于 HIV 治疗和耐药机制的研究。

    工业: 用于抗逆转录病毒疗法的开发以及药物相互作用的研究。

作用机制

地达诺新在细胞内代谢为其活性形式,二脱氧腺苷三磷酸 (ddATP)。这种活性代谢物通过与天然底物脱氧腺苷三磷酸 (dATP) 竞争来抑制 HIV 逆转录酶。 通过整合到病毒 DNA 中,ddATP 会导致链终止,从而阻止病毒复制 .

类似化合物:

    齐多夫定 (AZT): 另一种用于 HIV 治疗的核苷逆转录酶抑制剂。

    司他夫定 (d4T): 类似的作用机制,但副作用特征不同。

    拉米夫定 (3TC): 通常与其他抗逆转录病毒药物联合使用以产生协同效应。

独特性: 地达诺新在其特定的结构修饰方面是独一无二的,这些修饰赋予了它对抗 HIV 的活性。 与其他核苷类似物不同,地达诺新具有连接到糖环上的次黄嘌呤碱基,这对它的作用机制至关重要 .

相似化合物的比较

Adverse Effects :

  • Dose-dependent pancreatitis (750 mg/day) and peripheral neuropathy .
  • Rare but severe retinal toxicity , characterized by chorioretinal degeneration linked to mitochondrial DNA damage .

Comparison with Similar Compounds

Didanosine belongs to the NRTI class, which includes zidovudine, zalcitabine, stavudine, and tenofovir. Below is a detailed comparison:

Efficacy in Clinical Trials

Compound Mechanism Key Clinical Findings References
Didanosine ddATP incorporation into viral DNA - Superior to zidovudine in patients with prior zidovudine exposure .
- Combined with zidovudine, reduced disease progression by 26% vs. zidovudine alone (HR = 0.74; p < 0.0001) .
Zidovudine Thymidine analog - More effective than didanosine in treatment-naïve patients (RR = 1.43; 90% CI: 1.02–2.00) .
- Hematologic toxicity (granulocytopenia) limits long-term use .
Zalcitabine Cytidine analog - Less effective than didanosine in combination therapy (HR for progression = 0.86 vs. 0.74 for didanosine) .
- Shares peripheral neuropathy risk with didanosine .
Stavudine Thymidine analog - Similar efficacy to didanosine but distinct neuropathy mechanisms (mitochondrial vs. axonal toxicity) .
- Higher risk of lipoatrophy compared to didanosine .
Tenofovir Adenosine analog - Synergistic with didanosine but increases didanosine AUC by 44–60%, necessitating dose reduction .

Pharmacokinetic and Resistance Profiles

Parameter Didanosine Zidovudine Zalcitabine Stavudine
Bioavailability 43% (variable) 60–70% ~80% 86%
Half-life (plasma) 1.5 hours 1.1 hours 2 hours 1.5 hours
Resistance Mutations L74V, K65R M41L, T215Y/F T69D, K65R M41L, T215Y

Key Resistance Insights :

  • Stavudine and didanosine combination therapy may select for zidovudine-associated mutations (e.g., T215Y), complicating salvage regimens .

Toxicity Profiles

Toxicity Didanosine Zidovudine Zalcitabine Stavudine
Pancreatitis High risk Low risk Low risk Low risk
Peripheral Neuropathy Moderate Low risk High risk Moderate
Hematologic Toxicity Low risk High risk Low risk Low risk
Retinal Toxicity Unique risk None None None

Notable Findings:

  • Didanosine’s retinal toxicity is irreversible in 30% of cases, even after discontinuation .
  • Stavudine-induced neuropathy involves mitochondrial DNA polymerase-γ inhibition, distinct from didanosine’s axonal toxicity .

生物活性

Didanosine (ddI), a nucleoside reverse transcriptase inhibitor (NRTI), has been primarily utilized in the treatment of HIV/AIDS. Its biological activity is characterized by its mechanism of action, pharmacokinetics, mutagenicity, and clinical efficacy. This article synthesizes findings from various studies to provide a comprehensive overview of didanosine's biological activity.

Didanosine is metabolized intracellularly to its active form, didanosine triphosphate (ddATP). The conversion involves phosphorylation through several enzymatic pathways, ultimately leading to the incorporation of ddATP into viral DNA during reverse transcription. This incorporation results in chain termination, effectively inhibiting viral replication. The intracellular half-life of ddATP is approximately 12-24 hours, suggesting that less frequent dosing may be sufficient compared to other NRTIs like zidovudine (AZT) .

Pharmacokinetics

Didanosine exhibits low plasma protein binding (≤ 5%) and is less lipophilic than zidovudine. Consequently, it has a different distribution profile, with lower concentrations in cerebrospinal fluid compared to plasma . Approximately 40% of didanosine is excreted unchanged in urine, while the remainder is metabolized into hypoxanthine and uric acid .

Mutagenicity and Toxicity

Research indicates that didanosine may exhibit clastogenic effects at high doses. In vitro studies have shown it can induce DNA damage in human lymphocytes and Chinese hamster ovary cells. However, animal studies have reported no significant increase in micronuclei formation at lower doses . Notably, didanosine does not appear to induce reverse mutations in Salmonella typhimurium without metabolic activation, suggesting a limited mutagenic potential under certain conditions .

Table 1: Summary of Mutagenicity Studies on Didanosine

Study TypeResults
In Vitro (Human Lymphocytes)Clastogenic effects observed
In Vitro (Chinese Hamster Ovary)Induced DNA damage
In Vivo (Rodent Micronucleus Assay)No increase in micronuclei at low doses
Salmonella typhimuriumNo reverse mutations without activation

Clinical Efficacy

Didanosine has demonstrated significant antiviral activity in clinical settings. A study involving 168 HIV-1 infected patients showed that those treated with didanosine experienced a median decrease in HIV-1 RNA levels by -0.56 log copies/mL compared to +0.07 log copies/mL in the placebo group after four weeks . Notably, 31% of patients on didanosine achieved undetectable viral loads (<400 copies/mL), compared to only 6% in the placebo group .

Case Study: Didanosine in Treatment-Experienced Patients

In a cohort of treatment-experienced patients with multiple nucleoside reverse-transcriptase inhibitor-associated mutations (NAMs), didanosine maintained antiviral efficacy. Patients with up to five NAMs at baseline still exhibited significant reductions in viral load when treated with didanosine . This underscores its potential utility even in challenging treatment scenarios.

常见问题

Q. What validated analytical methods are recommended for quantifying didanosine in pharmaceutical formulations?

The United States Pharmacopeia (USP) outlines a reversed-phase HPLC method for didanosine quantification. A standard preparation using USP Didanosine RS is diluted to ~LC/900, and the assay preparation follows similar dilution. Chromatographic separation uses a 0.01 M ammonium acetate buffer (pH 6.0) and a C18 column. Peak responses are compared between standard and test solutions to calculate purity (90–110% of labeled claim) . For higher sensitivity, LC-MS with deuterated internal standards (e.g., Didanosine-d2) improves accuracy in pharmacokinetic studies .

Q. How should researchers handle didanosine to ensure safety in laboratory settings?

Didanosine requires precautions to avoid inhalation, skin contact, or ingestion. Use PPE (gloves, lab coat, goggles) and work in a ventilated hood. Storage should be in sealed containers at 15–30°C to prevent degradation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation due to its acute toxicity (oral LD₅₀: 4300 mg/kg in rats) and potential mutagenicity .

Q. What are the key considerations when designing in vitro studies to assess didanosine’s antiviral efficacy?

Use HIV-1 reverse transcriptase (RT) inhibition assays with wild-type and mutant RT strains (e.g., L74V or K65R mutations linked to resistance). Cell-based models (e.g., MT-4 lymphocytes) should measure IC₅₀ values via plaque reduction or RT activity assays. Include controls for cytotoxicity and validate results against reference inhibitors like zidovudine .

Q. How can researchers ensure stability of didanosine in solution during long-term experiments?

Prepare fresh solutions in pH-neutral buffers (e.g., PBS) and avoid prolonged exposure to light or temperatures >30°C. Degradation products (e.g., hypoxanthine) can be monitored via HPLC with UV detection at 250 nm. For multi-day assays, freeze aliquots at -20°C and validate stability over 72 hours .

Advanced Research Questions

Q. How do RT codon polymorphisms (e.g., L228H/R) influence didanosine’s virological response in clinical cohorts?

Retrospective genotypic analysis of HIV-1 isolates from ART-experienced patients reveals that polymorphisms at RT codons 228 (L→H/R) correlate with reduced response to didanosine. Use multivariate regression to adjust for confounding factors (e.g., prior NRTI exposure). Annotate sequences with resistance scores (e.g., ANRS algorithm) and validate findings in independent datasets to account for population-specific mutation patterns .

Q. What methodologies resolve contradictions in long-term toxicity data for didanosine in preclinical models?

Mitochondrial toxicity assays (e.g., lactate/pyruvate ratios in hepatocytes) and in vivo models (e.g., transgenic mice expressing POLG mutations) can clarify mechanisms like mitochondrial DNA depletion. Combine histopathology (e.g., hepatic steatosis) with metabolomics to distinguish drug-specific effects from confounding variables (e.g., comorbidities) .

Q. How can researchers optimize genotypic resistance scoring systems for didanosine in heterogeneous HIV-1 subtypes?

Develop weighted scores using machine learning (e.g., random forests) trained on clinical outcomes (viral load reduction) and subtype-specific mutation frequencies. Cross-validate against global databases (e.g., Stanford HIVDB) and include accessory mutations (e.g., T69D) that modulate resistance. Ensure scores are updated as new subtype data emerge .

Q. What experimental approaches validate didanosine’s degradation pathways under accelerated storage conditions?

Conduct forced degradation studies (heat, humidity, UV light) followed by LC-MS/MS to identify major degradants. Compare fragmentation patterns with reference standards (e.g., USP Related Compound A). Quantify degradation kinetics using Arrhenius modeling to predict shelf-life under standard storage .

Methodological Best Practices

  • Data Contradiction Analysis : Use meta-analytic frameworks (e.g., PRISMA) to harmonize disparate findings from clinical trials and preclinical studies. Stratify by variables like dosing regimen or patient CD4+ counts .
  • Human Subject Research : Align participant selection with FDA guidelines (e.g., exclusion of HLA-B*5701-positive individuals to avoid hypersensitivity). Document informed consent and adverse events per IRB protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(5-(Hydroxymethyl)oxolan-2-yl)-1,9-dihydro-6H-purin-6-one
Reactant of Route 2
9-(5-(Hydroxymethyl)oxolan-2-yl)-1,9-dihydro-6H-purin-6-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。